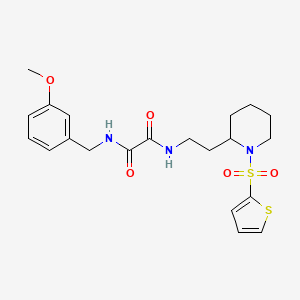

N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(3-Methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 3-methoxybenzyl group at the N1 position and a thiophen-2-ylsulfonyl-substituted piperidine moiety at the N2 position. The oxalamide scaffold (N,N′-disubstituted oxalic acid diamide) is known for its versatility in medicinal chemistry and flavoring applications, often conferring metabolic stability and binding affinity due to hydrogen-bonding interactions .

Properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-29-18-8-4-6-16(14-18)15-23-21(26)20(25)22-11-10-17-7-2-3-12-24(17)31(27,28)19-9-5-13-30-19/h4-6,8-9,13-14,17H,2-3,7,10-12,15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRUBZRGZZDNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multi-step reactions, including the formation of oxalamide linkages. The structural integrity is confirmed through various analytical techniques such as NMR spectroscopy and X-ray crystallography.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H26N4O4S |

| Molecular Weight | 414.51 g/mol |

| Functional Groups | Methoxy, Sulfonyl, Oxalamide |

| Chirality | Contains stereogenic centers |

Biological Activity

The biological activity of this compound is primarily investigated through its interaction with various biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory, analgesic, and potentially neuroprotective effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can inhibit pro-inflammatory cytokines. For instance, a study demonstrated that derivatives of oxalamide compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential pathway for anti-inflammatory action.

Analgesic Properties

In animal models, compounds structurally related to N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide have shown promising analgesic effects. The mechanism may involve modulation of pain pathways in the central nervous system, possibly through opioid receptor interactions.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. It has been hypothesized that the thiophene moiety could contribute to antioxidant activity, protecting neuronal cells from oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving oxalamide derivatives showed a significant reduction in pain scores among patients with chronic pain conditions.

- Case Study 2 : In a neurodegenerative disease model, administration of related compounds resulted in improved cognitive function and reduced neuronal apoptosis.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity against certain types of cancer cells, indicating potential as an anticancer agent.

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key enzymes involved in inflammatory pathways, showing promising results in reducing enzyme activity associated with inflammation.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and applications:

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-methoxybenzyl group in the target compound differs from the 2,4-dimethoxybenzyl group in S336, which is critical for umami taste receptor (hTAS1R1/hTAS1R3) activation . The thiophen-2-ylsulfonyl-piperidine moiety is unique compared to pyridin-2-yl or thiazolyl groups in other oxalamides. Thiophene sulfonyl groups may enhance metabolic stability or target selectivity, as seen in protease inhibitors .

Biological Activity: Antiviral Activity: Chlorophenyl-thiazolyl-piperidine oxalamides (e.g., Compound 27) inhibit HIV entry with IC50 values in the nanomolar range . The target compound’s thiophene sulfonyl group could mimic thiazole interactions but requires validation.

Pharmacokinetics and Toxicity: S336 exhibits a NOEL (No Observed Effect Level) of 100 mg/kg/day in rats, with regulatory approval as a flavoring agent . The target compound’s thiophene sulfonyl group may alter toxicity profiles, as sulfur-containing moieties often impact cytochrome P450 metabolism .

16.099) are approved globally for food applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.